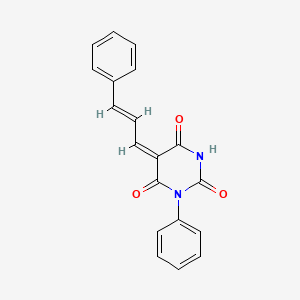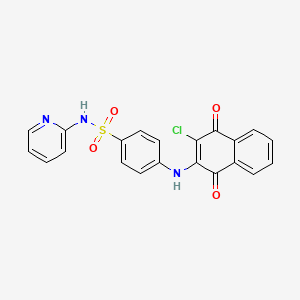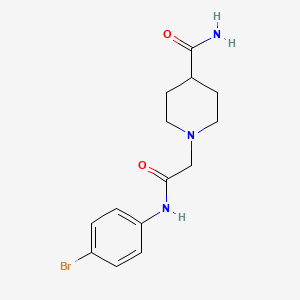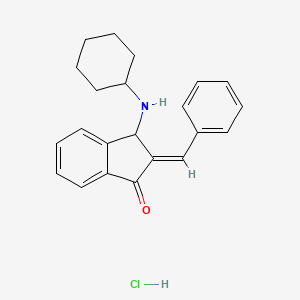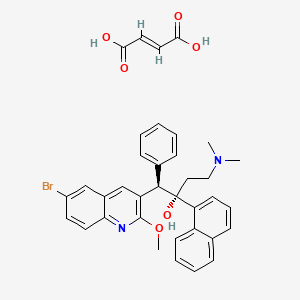
Fumarato de bedaquilina
Descripción general
Descripción
El fumarato de bedaquilina es un medicamento utilizado para el tratamiento de la tuberculosis activa, específicamente la tuberculosis multirresistente (MDR-TB). Es un agente antimicobacteriano de diarilquinolina biodisponible por vía oral que funciona inhibiendo la enzima ATP sintasa en Mycobacterium tuberculosis, bloqueando así la producción de energía de la bacteria y provocando su muerte .
Aplicaciones Científicas De Investigación
El fumarato de bedaquilina tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza como tratamiento de última línea para la MDR-TB, proporcionando una nueva opción para los pacientes que no responden a los tratamientos convencionales . En química, la estructura y la reactividad únicas del compuesto lo convierten en un tema valioso para estudiar el diseño y la síntesis de fármacos . Además, el this compound se utiliza en investigación para desarrollar nuevas formulaciones y métodos de administración para mejorar su biodisponibilidad y eficacia .
Mecanismo De Acción
El fumarato de bedaquilina ejerce sus efectos inhibiendo la cadena de transferencia de protones de la ATP sintasa micobacteriana, una enzima necesaria para la generación de energía en Mycobacterium tuberculosis . Al unirse a la subunidad c de la ATP sintasa, la bedaquilina bloquea la síntesis de ATP, lo que lleva al agotamiento de energía en la bacteria y finalmente causa su muerte .
Análisis Bioquímico
Biochemical Properties
Bedaquiline fumarate plays a significant role in biochemical reactions by specifically targeting and inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the synthesis of ATP, the primary energy currency of the cell . By binding to the c subunit of ATP synthase, bedaquiline fumarate disrupts the proton gradient necessary for ATP production, effectively starving the bacteria of energy . This interaction is highly specific and does not affect human ATP synthase, making bedaquiline fumarate a potent and selective antimycobacterial agent .
Cellular Effects
Bedaquiline fumarate exerts profound effects on various types of cells, particularly mycobacterial cells. It inhibits ATP production, leading to a rapid decline in cellular energy levels . This energy depletion affects several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ATP synthase by bedaquiline fumarate results in the cessation of bacterial growth and eventually leads to cell death . In human cells, bedaquiline fumarate is highly protein-bound and does not significantly interfere with cellular functions .
Molecular Mechanism
The molecular mechanism of action of bedaquiline fumarate involves its binding to the c subunit of the ATP synthase enzyme in Mycobacterium tuberculosis . This binding inhibits the enzyme’s activity, preventing the synthesis of ATP. The inhibition of ATP synthase disrupts the proton motive force across the bacterial cell membrane, leading to a failure in energy production . This mechanism is highly specific to mycobacterial ATP synthase, ensuring minimal off-target effects in human cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bedaquiline fumarate have been observed to change over time. The compound is stable under standard storage conditions and exhibits a long half-life, allowing for sustained activity against Mycobacterium tuberculosis . Over time, bedaquiline fumarate maintains its inhibitory effects on ATP synthase, leading to prolonged suppression of bacterial growth . Long-term studies have shown that bedaquiline fumarate can effectively reduce bacterial load in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of bedaquiline fumarate vary with different dosages in animal models. Studies have shown that higher doses of bedaquiline fumarate result in more significant reductions in bacterial load . At very high doses, toxic effects such as hepatotoxicity and QT prolongation have been observed . It is crucial to balance the dosage to achieve maximum efficacy while minimizing adverse effects .
Metabolic Pathways
Bedaquiline fumarate is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite . This metabolite, while still active, exhibits significantly lower antimycobacterial activity compared to the parent compound . The metabolic pathway of bedaquiline fumarate involves oxidation and subsequent conjugation reactions, leading to its eventual excretion .
Transport and Distribution
Bedaquiline fumarate is well absorbed and extensively distributed within the body . It is highly bound to plasma proteins (>99.9%) and is distributed to various tissues, including the lungs, where it exerts its therapeutic effects . The transport of bedaquiline fumarate within cells involves passive diffusion, and its high lipophilicity facilitates its accumulation in lipid-rich tissues .
Subcellular Localization
Within cells, bedaquiline fumarate localizes primarily to the bacterial cell membrane, where it binds to the ATP synthase enzyme . This subcellular localization is crucial for its inhibitory effects on ATP synthesis. In human cells, bedaquiline fumarate is predominantly found in the cytoplasm and does not significantly interfere with cellular organelles . The targeting of bedaquiline fumarate to the bacterial cell membrane ensures its selective action against Mycobacterium tuberculosis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación del fumarato de bedaquilina implica varios pasos. Uno de los pasos clave es la reacción de 3-bencil-6-bromo-2-metoxiquinolina con 3-(dimetilamino)-1-(naftalen-1-il)propan-1-ona en presencia de litio pirrolidide . Esta reacción forma bedaquilina, que luego se convierte a su forma de sal fumarato al reaccionar con ácido fumárico .
Métodos de Producción Industrial: Los métodos de producción industrial para el this compound se centran en optimizar el rendimiento y la pureza del compuesto. El proceso implica la preparación de bedaquilina seguida de su conversión a la sal fumarato. Las formas cristalinas del this compound se aislan y purifican para garantizar una alta pureza y estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: El fumarato de bedaquilina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para la síntesis y modificación del compuesto para mejorar su eficacia y estabilidad .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis del this compound incluyen litio pirrolidide, ácido fumárico y varios solventes como el isopropanol. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para garantizar que se obtenga el producto deseado .
Principales Productos Formados: El principal producto formado a partir de la síntesis del this compound es la sal this compound, que se utiliza como ingrediente farmacéutico activo en el tratamiento de la MDR-TB .
Comparación Con Compuestos Similares
El fumarato de bedaquilina es único entre los agentes antimicobacterianos debido a su mecanismo de acción específico y su eficacia contra la MDR-TB. Compuestos similares incluyen otros fármacos antimicobacterianos como la isoniazida, la rifampicina y la delamanida. el this compound destaca porque se dirige a la ATP sintasa, mientras que otros fármacos suelen dirigirse a diferentes vías o enzimas en la bacteria .
Conclusión
El this compound es un medicamento crucial en la lucha contra la tuberculosis multirresistente. Su mecanismo de acción único, métodos de síntesis efectivos y una amplia gama de aplicaciones de investigación científica lo convierten en un compuesto valioso tanto en medicina como en investigación. Al comprender su preparación, reacciones químicas y mecanismo de acción, los investigadores pueden continuar desarrollando y mejorando los tratamientos para la tuberculosis y otras infecciones bacterianas.
Propiedades
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t30-,32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVSPMRFRHMMOY-WWCCMVHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004837 | |
| Record name | Bedaquiline fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845533-86-0 | |
| Record name | Bedaquiline fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845533-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bedaquiline fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845533860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bedaquiline fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-BROMO-2-METHOXY-QUINOLIN-3-YL)-4-DIMETHYLAMINO-2-NAPHTHALEN-1-YL-1-PHENYL-BUTAN-2-OL FUMARATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEDAQUILINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P04QX2C1A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


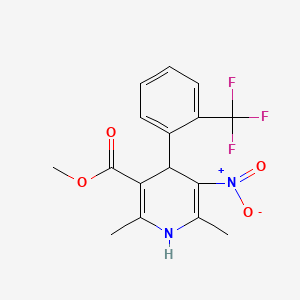
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
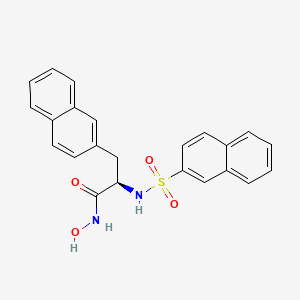
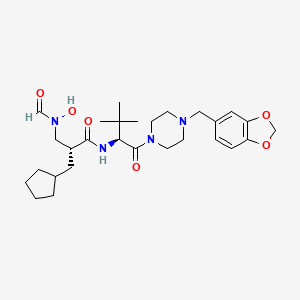
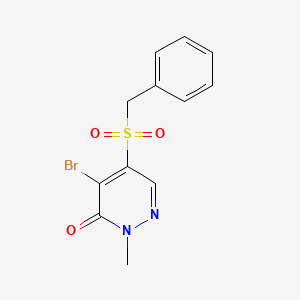
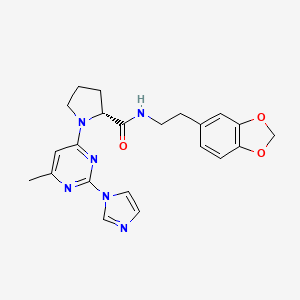
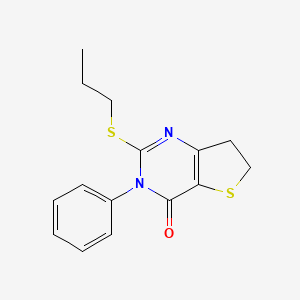
![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)
